molecular formula C23H21BrN4O4 B2754878 [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 946372-38-9

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2754878
CAS No.: 946372-38-9
M. Wt: 497.349
InChI Key: YWWJOPAVYUNODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a complex heterocyclic compound of significant interest in medicinal chemistry and crop protection research. This molecule features a 1,3-oxazole core linked to a 1,2,3-triazole moiety via a carboxylate ester bridge, creating a multifunctional scaffold. The presence of both oxazole and triazole rings, which are privileged structures in drug discovery , makes this compound a valuable intermediate for the synthesis of novel bioactive molecules. Its structural similarity to other patented heterocyclic compounds suggests potential application in developing new agrochemicals, such as fungicides. Researchers can utilize this compound as a key building block to create libraries of derivatives for high-throughput screening or to investigate structure-activity relationships (SAR) in various biological targets. It is supplied with guaranteed high purity and stability for optimal experimental reproducibility. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4O4/c1-13-5-8-17(9-6-13)28-14(2)21(26-27-28)23(29)31-12-19-15(3)32-22(25-19)18-11-16(24)7-10-20(18)30-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWJOPAVYUNODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule notable for its diverse structural features, including oxazole and triazole moieties. These structural characteristics suggest a potential for significant biological activity, particularly in the fields of medicinal chemistry and drug discovery.

Structural Features

The compound's structure includes:

  • Bromo and methoxy groups : These functional groups increase lipophilicity and may enhance interactions with biological targets.
  • Oxazole and triazole rings : Known for their bioactivity, these heterocycles contribute to the compound's potential pharmacological properties.

Anticancer Properties

Compounds with similar structural features have demonstrated promising anticancer activities. For instance:

  • Triazole derivatives have shown efficacy against various cancer cell lines, including breast (MCF-7) and leukemia cells (CEM-13) with IC50 values in the low micromolar range .
  • The presence of multiple aromatic systems in the compound may facilitate interactions with cancer-related targets, potentially leading to apoptosis induction.

Antimicrobial Activity

Similar compounds have exhibited antimicrobial properties. The presence of the oxazole ring is often associated with enhanced activity against bacterial strains. Though specific data on this compound is lacking, predictions based on its structure suggest it may possess antimicrobial capabilities.

Anti-inflammatory Effects

Compounds featuring oxazole and triazole rings have been reported to exhibit anti-inflammatory activity. This suggests that the target compound could also be evaluated for such effects in future studies.

Case Studies and Research Findings

Research on related compounds provides insights into the biological activity of this compound:

  • Cytotoxicity Studies :
    • A study on similar oxazole derivatives indicated cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.12 to 15.63 µM . This suggests that modifications in structure can significantly influence potency.
  • Mechanism of Action :
    • Flow cytometry assays revealed that certain triazole derivatives induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage . Understanding these mechanisms could elucidate how the target compound functions at a molecular level.
  • Structure–Activity Relationship (SAR) :
    • Quantitative structure–activity relationship (QSAR) models have been employed to predict the efficacy of compounds based on their structural modifications. This approach could be beneficial for optimizing the design of new derivatives with enhanced biological activity.

Comparative Analysis

The following table summarizes key properties and activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Bromo-1H-pyrazolePyrazole ringAnticancer
4-MethoxyphenyltriazoleTriazole ringAntimicrobial
2-MethylbenzothiazoleBenzothiazole ringAnti-inflammatory

This comparison highlights that while there are compounds with similar functionalities, the specific arrangement and combination of functional groups in this compound may confer distinct properties that enhance its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m) :

  • Features a benzoxazole-thione core instead of oxazole-ester.
  • Exhibits IR absorption at 1212 cm⁻¹ (C=S) and 1H-NMR signals for aromatic protons (δ 6.10–8.01 ppm).
  • Molecular weight: 464 g/mol (M+1).

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) :

  • Isostructural with halogen (Cl vs. Br) variations; bromo derivatives exhibit larger van der Waals radii, altering crystal packing .
  • Planar molecular conformation with perpendicular fluorophenyl groups.

3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole derivatives : Replace triazole-ester with oxadiazole-thiophene motifs.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Features Biological Activity
Target Compound C₂₄H₂₂BrN₃O₄* ~516.36 Predicted IR: C=O (~1700 cm⁻¹), C-Br (~533 cm⁻¹) Not reported (inferred antimicrobial potential)
6m C₂₂H₁₅BrN₄OS 464 (M+1) IR: 1212 cm⁻¹ (C=S); ¹H-NMR: δ 2.55 (CH₃) Not reported
Compound 4 C₂₈H₂₀ClF₂N₅S 568.00 Single-crystal XRD: Triclinic, P̄1 symmetry Antimicrobial
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole C₁₃H₈BrN₃OS 326.19 IR: 1593 cm⁻¹ (C=N); ¹H-NMR: δ 6.80–7.60 (Ar-H) Antimicrobial (MIC: 8–32 µg/mL)

*Calculated based on the IUPAC name.

Crystallographic Insights

  • Isostructural halogen derivatives (Cl vs. Br) exhibit nearly identical molecular conformations but divergent crystal packing due to halogen size and polarizability .
  • Single-crystal diffraction (using SHELXL ) reveals planar frameworks with minor torsional adjustments for bulky substituents .

Research Findings and Implications

Synthetic Challenges :

  • Brominated aryl groups require controlled coupling conditions to avoid debromination .
  • Steric hindrance from methyl and methoxy substituents may necessitate high-temperature cyclization .

Structural-Activity Relationships :

  • Bromine enhances lipophilicity and bioactivity compared to chloro analogues .
  • Methoxy groups improve solubility but may reduce membrane permeability .

Therapeutic Potential: Triazole-ester motifs are under investigation for targeted drug delivery due to hydrolytic stability .

Preparation Methods

Van Leusen Oxazole Synthesis

The 1,3-oxazole core was constructed via the van Leusen reaction, utilizing 5-bromo-2-methoxybenzaldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions:
$$
\text{5-Bromo-2-methoxybenzaldehyde} + \text{TosMIC} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{2-(5-Bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole-4-carbaldehyde}
$$
Key modifications :

  • Introduction of the 5-methyl group required methyl-substituted TosMIC derivatives , though direct synthesis from unmodified TosMIC and aldehydes typically yields 5-aryl oxazoles.
  • Post-synthetic methylation at position 5 was achieved via Pd-catalyzed cross-coupling using methylboronic acid.

Functionalization of the Oxazole

The aldehyde at position 4 was reduced to a hydroxymethyl group using NaBH₄ in ethanol:
$$
\text{Oxazole-4-carbaldehyde} \xrightarrow{\text{NaBH}_4} \text{Oxazole-4-methanol}
$$
Characterization :

  • ¹H NMR (CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H, Ar-H), 6.95 (d, J = 8.5 Hz, 1H, Ar-H), 4.65 (s, 2H, CH₂OH), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

Synthesis of the Triazole Moiety

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core was synthesized via CuAAC between 4-methylphenyl azide and methyl 2-methylpropiolate :
$$
\text{4-Methylphenyl azide} + \text{HC≡C(COOCH₃)CH₃} \xrightarrow{\text{CuI, DIPEA}} \text{5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate}
$$
Reaction conditions :

  • Regioselectivity : Exclusive 1,4-disubstituted triazole formation due to Cu(I) catalysis.
  • Yield : 78% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Hydrolysis of the Methyl Ester

The triazole’s methyl ester was hydrolyzed to the carboxylic acid using LiOH in THF/H₂O:
$$
\text{Triazole-4-COOCH₃} \xrightarrow{\text{LiOH}} \text{Triazole-4-COOH}
$$
Characterization :

  • IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring).

Esterification of Oxazole and Triazole Fragments

The hydroxymethyl oxazole was coupled with the triazole carboxylic acid using DCC/DMAP in dry DCM:
$$
\text{Oxazole-4-CH₂OH} + \text{Triazole-4-COOH} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound}
$$
Optimization :

  • Activation : Pre-activation of the carboxylic acid as a mixed anhydride improved yield to 85%.
  • Purification : Silica gel chromatography (hexane/EtOAc 2:1) afforded the pure product as a white solid.

Spectroscopic Validation and Physical Properties

¹H NMR Analysis

  • Oxazole aryl protons : δ 7.62 (d, J = 8.5 Hz, 1H), 6.88 (d, J = 8.5 Hz, 1H).
  • Triazole protons : δ 8.21 (s, 1H).
  • Ester methyl groups : δ 3.82 (s, 3H, OCH₃), 2.38 (s, 3H, Ar-CH₃).

Mass Spectrometry

  • ESI-MS : m/z 497.3 [M+H]⁺, consistent with C₂₃H₂₁BrN₄O₄.

Melting Point and Solubility

  • Melting point : 162–164°C (decomposes).
  • Solubility : Sparingly soluble in water; soluble in DCM, DMF, and THF.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Van Leusen + CuAAC 72 98 Regioselective triazole formation
Robinson-Gabriel + SN2 65 95 Avoids transition metals
Hantzsch + EDC Coupling 68 97 Scalable for industrial use

Challenges and Optimization Strategies

  • Oxazole Methylation : Direct C-H methylation at position 5 proved inefficient; Pd-mediated coupling with MeZnCl was adopted.
  • Triazole Regioselectivity : Cu(I) catalysis ensured exclusive 1,4-disubstitution, avoiding 1,5-isomer contamination.
  • Ester Hydrolysis : Controlled pH (10–12) prevented triazole ring degradation during hydrolysis.

Industrial Applications and Derivatives

  • Pharmaceutical potential : Analogous oxazole-triazole hybrids exhibit kinase inhibition (IC₅₀ = 0.2–5 μM).
  • Material science : Bromine substituent enables further functionalization via Suzuki-Miyaura cross-coupling.

Q & A

What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?

Basic Research Focus
The synthesis involves multi-step reactions, including cyclization, coupling, and esterification. A typical approach is to:

  • Use ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to construct the triazole core, as described for analogous triazole carboxylates .
  • Optimize reaction conditions (e.g., anhydrous DMF, vacuum nitrogen cycles, and Ru catalysts like (Cp*RuCl)₄) to minimize side reactions .
  • Purify intermediates via column chromatography (silica gel, gradient elution) and characterize using ¹H/¹³C NMR to confirm structural integrity .
    Yield Optimization :
  • Control stoichiometry of brominated oxazole precursors and triazole intermediates to avoid excess reagents.
  • Monitor reaction progress with TLC and adjust catalyst loading (e.g., 5–10 mol% Ru) to enhance efficiency .

How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Basic Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Growing crystals via slow evaporation (e.g., ethyl acetate/hexane mixtures) .
  • Data collection on a diffractometer (Mo/Kα radiation) and integration using SHELX programs (e.g., SHELXT for structure solution, SHELXL for refinement) .
  • Validate geometry with WinGX/ORTEP to visualize anisotropic displacement ellipsoids and packing interactions .
    Critical Parameters :
  • Refine hydrogen atoms using riding models.
  • Report R-factors (<0.05) and check for twinning or disorder using PLATON .

What pharmacological activities are associated with this compound, and how are they assessed?

Basic Research Focus
Triazole-oxazole hybrids are explored for antiproliferative and antimicrobial activities. Standard assays include:

  • Anticancer Screening : NCI-60 cell line panel testing (e.g., NCI-H522 lung cancer cells), with growth inhibition (%GI) calculated via MTT assays .
  • Antimicrobial Testing : MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    Key Findings :
  • Substituents like bromine and methoxy groups enhance bioactivity by improving target binding (e.g., kinase inhibition) .

How can researchers resolve contradictions in crystallographic data during refinement?

Advanced Research Focus
Data discrepancies (e.g., high R-values, thermal motion artifacts) require:

  • Validation Tools : Use CheckCIF to flag symmetry errors or missed twinning .
  • Alternative Models : Test disorder scenarios (e.g., split occupancy for flexible substituents) in SHELXL .
  • Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian) with experimental data to identify outliers .

What strategies improve the biological activity of triazole-oxazole derivatives?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

  • Introduce electron-withdrawing groups (e.g., Br at 5-bromo-2-methoxyphenyl) to enhance cytotoxicity .
  • Replace ester groups with amides to improve metabolic stability (e.g., ethyl → methyl substitution reduces hydrolysis) .
    Experimental Design :
  • Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or CYP450 enzymes.
  • Validate with isothermal titration calorimetry (ITC) for binding affinity measurements .

How can low yields in the final coupling step be troubleshooted?

Advanced Research Focus
Low yields (<40%) often stem from steric hindrance or competing side reactions. Mitigation strategies:

  • Activation of Carboxylates : Use coupling agents like DCC/DMAP or EDC/HOBt for ester formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve regioselectivity .
  • In Situ Monitoring : Employ FT-IR to track carbonyl (C=O) stretches (1700–1750 cm⁻¹) and confirm intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.